molecular formula C24H16O32Zr6 B14011060 MOF-808(Zr)

MOF-808(Zr)

Cat. No.: B14011060
M. Wt: 1363.7 g/mol
InChI Key: PSMVYQIDPMJNQP-UHFFFAOYSA-A
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Description

MOF-808(Zr) is a zirconium-based metal-organic framework (MOF) known for its high stability, large specific surface area, and versatile applications. It is composed of zirconium clusters connected by organic linkers, forming a porous structure that can be used for various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: MOF-808(Zr) is typically synthesized using a solvothermal method. This involves dissolving zirconium chloride and 1,3,5-benzenetricarboxylic acid (BTC) in a solvent such as dimethylformamide (DMF) or acetic acid. The mixture is then heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours to form the MOF .

Industrial Production Methods: While specific industrial production methods for MOF-808(Zr) are not widely documented, the general approach involves scaling up the solvothermal synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent composition to ensure consistent quality and yield .

Mechanism of Action

The mechanism by which MOF-808(Zr) exerts its effects involves its porous structure and active sites. The zirconium clusters provide coordination sites for various molecules, facilitating adsorption and catalysis. The organic linkers can be functionalized to introduce specific chemical properties, enhancing the MOF’s reactivity and selectivity .

Properties

Molecular Formula

C24H16O32Zr6

Molecular Weight

1363.7 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylate;oxygen(2-);zirconium(4+);hexaformate;tetrahydroxide

InChI

InChI=1S/2C9H6O6.6CH2O2.4H2O.4O.6Zr/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;6*2-1-3;;;;;;;;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);6*1H,(H,2,3);4*1H2;;;;;;;;;;/q;;;;;;;;;;;;4*-2;6*+4/p-16

InChI Key

PSMVYQIDPMJNQP-UHFFFAOYSA-A

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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